Bay K 8644

Übersicht

Beschreibung

Bay K 8644 ist eine chemische Verbindung, die für ihre Rolle als L-Typ-Kalziumkanalaktivator bekannt ist. Es ist ein strukturelles Analogon von Nifedipin und wird hauptsächlich als biochemisches Forschungswerkzeug verwendet. This compound hat eine positive inotrope Aktivität, d. h. es erhöht die Kraft der Muskelkontraktionen, insbesondere im Herzen .

Vorbereitungsmethoden

Bay K 8644 kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die die Bildung eines Dihydropyridinrings beinhalten. Der Syntheseweg beinhaltet typischerweise die Kondensation eines Aldehyds mit einem β-Ketoester in Gegenwart von Ammoniak oder einem Amin, gefolgt von Nitrierungs- und Veresterungsreaktionen . Die industrielle Produktion von this compound beinhaltet ähnliche Schritte, jedoch in größerem Maßstab, um durch optimierte Reaktionsbedingungen und Reinigungstechniken eine hohe Reinheit und Ausbeute zu gewährleisten .

Chemische Reaktionsanalyse

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Pyridinderivate zu bilden.

Reduktion: Die Reduktion von this compound kann zur Bildung von Dihydropyridinderivaten führen.

Substitution: Es kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen am aromatischen Ring durch andere Gruppen ersetzt werden

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Analyse Chemischer Reaktionen

Bay K 8644 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction of this compound can lead to the formation of dihydropyridine derivatives.

Substitution: It can undergo substitution reactions where functional groups on the aromatic ring are replaced by other groups

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Research

Bay K 8644 has significant implications in cardiovascular studies due to its ability to modulate calcium channel activity in cardiac myocytes.

- Inotropic Effects : It enhances the contractility of cardiac muscle by increasing calcium influx through L-type calcium channels. Studies show that this compound increases peak current in atrial myocytes, demonstrating a voltage-dependent increase in calcium current . However, its efficacy is reduced in failing hearts, where altered adrenergic signaling diminishes its inotropic effects .

- Mechanism of Action : The compound alters gating kinetics, resulting in prolonged single-channel open time without affecting closed time. This mechanism is crucial for understanding how calcium channel modulators can influence cardiac function under various physiological and pathological conditions .

Neuroscience Applications

This compound also plays a pivotal role in neurobiology, particularly regarding neuronal differentiation and calcium signaling.

- Neuronal Differentiation : Research indicates that this compound promotes the differentiation of neural stem and progenitor cells derived from postnatal mouse brains. This effect is attributed to enhanced calcium signaling, which is critical for neuronal maturation .

- Calcium Channel Modulation : The compound has been shown to activate neuronal calcium channels, supporting sustained calcium currents essential for neurotransmitter release and synaptic plasticity. Its agonistic effects are contingent upon the activation of pertussis toxin-sensitive G proteins .

Alcohol Research

This compound has been investigated for its potential effects on alcohol consumption behaviors.

- Reduction of Ethanol Intake : In animal models selectively bred for high ethanol preference, this compound significantly reduced both ethanol intake and preference. This suggests that modulation of calcium channels may play a role in the neurobiological mechanisms underlying alcohol consumption .

Pharmacological Insights

The pharmacological profile of this compound reveals both agonistic and antagonistic properties depending on its enantiomeric form.

- Enantiomer Effects : The (+) enantiomer exhibits positive inotropic effects while the (-) enantiomer acts as a calcium channel antagonist with negative inotropic effects. This duality makes this compound a valuable tool for dissecting the roles of calcium channels in various tissues .

Data Summary Table

Case Studies

- Cardiac Myocyte Studies : In isolated human ventricular myocytes, this compound was shown to have diminished effects on calcium currents in failing hearts compared to non-failing hearts, highlighting its potential use in understanding heart failure mechanisms .

- Neuronal Differentiation : A study demonstrated that when combined with other factors like BIX01294, this compound significantly improved the reprogramming efficiency of mouse embryonic fibroblasts into neurons, showcasing its utility in regenerative medicine .

- Ethanol Preference Studies : In a controlled experiment with alcohol-preferring rats, administration of this compound resulted in a marked decrease in ethanol consumption, suggesting therapeutic avenues for managing alcohol use disorders .

Wirkmechanismus

Bay K 8644 exerts its effects by targeting L-type voltage-gated calcium channels. It increases calcium influx through these channels by prolonging the open state of the channel. This leads to an increase in intracellular calcium levels, which enhances muscle contraction. The compound’s positive inotropic effect is due to its ability to increase the force of contraction in cardiac muscle .

Vergleich Mit ähnlichen Verbindungen

Bay K 8644 ist einzigartig in seiner Fähigkeit, als Kalziumkanalaktivator zu fungieren, während viele andere Dihydropyridine, wie Nifedipin, als Kalziumkanalblocker wirken. Ähnliche Verbindungen umfassen:

Nifedipin: Ein Kalziumkanalblocker, der zur Behandlung von Bluthochdruck und Angina pectoris eingesetzt wird.

Amlodipin: Ein weiterer Kalziumkanalblocker, der für ähnliche medizinische Erkrankungen eingesetzt wird.

Verapamil: Ein Phenylalkylamin-Kalziumkanalblocker, der zur Behandlung von Bluthochdruck, Angina pectoris und bestimmten Arrhythmien eingesetzt wird .

Die einzigartige Eigenschaft von this compound, Kalziumkanäle zu aktivieren, anstatt sie zu blockieren, macht es zu einem wertvollen Werkzeug in der Forschung und zu einer besonderen Verbindung unter seinen Peers.

Biologische Aktivität

Bay K 8644 is a dihydropyridine calcium channel agonist that has been extensively studied for its biological activities, particularly in relation to calcium influx and its effects on various tissues. This article provides a comprehensive overview of the compound's biological activity, including experimental findings, mechanisms of action, and case studies.

This compound primarily acts as an agonist for L-type calcium channels. It increases the probability of channel opening, facilitating a sustained influx of calcium ions () into cells. This mechanism is crucial for various physiological processes, including muscle contraction and neurotransmitter release.

Key Findings:

- Calcium Influx : this compound enhances intracellular calcium levels, leading to increased myosin light chain (MLC) phosphorylation and muscle contraction in vascular smooth muscle cells .

- ROCK Pathway : Studies indicate that this compound induces tension in vascular tissues via RhoA kinase (ROCK)-dependent pathways, although the precise signaling cascade remains to be fully elucidated .

- Neuropharmacological Effects : In vivo studies demonstrate that this compound affects dopamine metabolism by increasing mitochondrial monoamine oxidase (MAO) activities, suggesting implications for behavioral responses .

Calcium Channel Activation

A series of experiments have shown that this compound elicits significant changes in electrical activity and intracellular calcium dynamics:

Case Studies

-

Vascular Smooth Muscle Contraction :

- In experiments with renal and femoral artery rings from rabbits, this compound induced strong increases in intracellular calcium and MLC phosphorylation, leading to sustained contraction. ROCK inhibition significantly reduced these effects, highlighting the importance of the ROCK pathway in mediating the contractile response .

-

Neurobehavioral Impact :

- A study involving mice showed that administration of this compound led to a reversible decrease in striatal dopamine levels and increased MAO activity. This suggests a direct link between calcium channel activation and alterations in neurotransmitter metabolism, which may be relevant for understanding drug interactions in neuropharmacology .

Summary of Biological Activities

This compound has been shown to exert various biological effects through its action on calcium channels:

- Positive Inotropic Effects : Enhances cardiac contractility by increasing intracellular levels.

- Vascular Contraction : Induces tension in vascular smooth muscle via ROCK-dependent pathways.

- Neurotransmitter Modulation : Alters dopamine metabolism and influences behavioral outcomes.

Eigenschaften

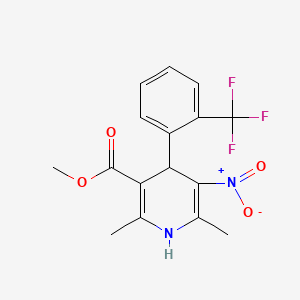

IUPAC Name |

methyl 2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2O4/c1-8-12(15(22)25-3)13(14(21(23)24)9(2)20-8)10-6-4-5-7-11(10)16(17,18)19/h4-7,13,20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLWDHHVRRZMEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017346 | |

| Record name | Methyl 1,4-dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71145-03-4 | |

| Record name | Methyl 1,4-dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71145-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-nitro-4-(2-(trifluoromethyl)phenyl)-, Methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071145034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 1,4-dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (�±)-Bay K8644 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.